molecular formula C8H9NO2 B1443471 4-cyclopropyl-1H-pyrrole-3-carboxylic acid CAS No. 1247103-26-9

4-cyclopropyl-1H-pyrrole-3-carboxylic acid

Cat. No. B1443471
M. Wt: 151.16 g/mol
InChI Key: FMFHNWWKATXURM-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1H-pyrrole-3-carboxylic acid is a chemical compound with the CAS Number: 1247103-26-9 . It has a molecular weight of 151.16 and a molecular formula of C8H9NO2 .


Molecular Structure Analysis

The molecular structure of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid consists of a pyrrole ring with a carboxylic acid group at the 3-position and a cyclopropyl group at the 4-position .


Physical And Chemical Properties Analysis

4-Cyclopropyl-1H-pyrrole-3-carboxylic acid is a solid at room temperature . It should be stored sealed in a dry place at 2-8°C . The compound has a high gastrointestinal absorption and is BBB permeant . It is not a substrate or inhibitor of various cytochrome P450 enzymes .

Scientific Research Applications

Synthesis Precursor

4-Cyclopropyl-1H-pyrrole-3-carboxylic acid is utilized as a synthetic precursor in various chemical reactions. For instance, it has been used in the synthesis of 4-nitro- and 4-cyano-dihydropyrroles and pyrroles. This involves the treatment of doubly activated cyclopropanes with primary amines and subsequent oxidation to access densely functionalized pyrroles (Wurz & Charette, 2005).

Heterocycle Synthesis

The compound is also used in the synthesis of heterocycles having a cyclopropyl substituent. Reactions of related compounds with various reactants lead to the formation of different cyclopropyl-substituted heterocycles, demonstrating its versatility in organic synthesis (Pokhodylo, Matiichuk & Obushak, 2010).

Medicinal Chemistry

In medicinal chemistry, derivatives of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid have shown significant activity. For instance, certain derivatives have been found to interact with mammalian topoisomerase II, showcasing potential medicinal applications (Wentland et al., 1993).

Synthesis of Polysubstituted Pyrroles

The compound is instrumental in the synthesis of polysubstituted pyrroles. This process allows the introduction of various groups to the pyrrole ring, expanding the scope of pyrrole-based compounds in chemical synthesis (Urbanaitė & Čikotienė, 2016).

Organic Synthesis

It plays a role in various organic synthesis processes. For example, it has been used in the synthesis of 4-aminopyrrole-2-carboxylates, highlighting its utility in the preparation of pyrrole derivatives (Marcotte & Lubell, 2002).

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-cyclopropyl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-8(11)7-4-9-3-6(7)5-1-2-5/h3-5,9H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFHNWWKATXURM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CNC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-1H-pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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